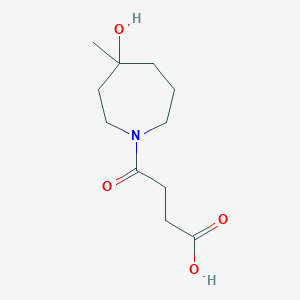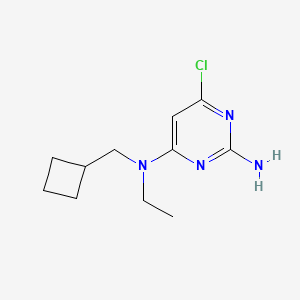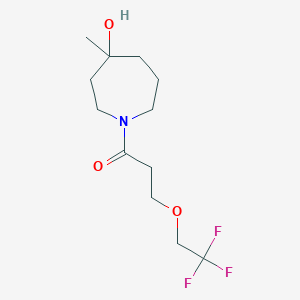![molecular formula C17H24FN3 B6635105 3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine](/img/structure/B6635105.png)
3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazol family and has been synthesized using various methods.
作用機序
The mechanism of action of 3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation. Moreover, this compound has also been found to reduce the expression of inducible nitric oxide synthase, an enzyme that produces nitric oxide, a molecule involved in inflammation and pain.
実験室実験の利点と制限
One of the main advantages of using 3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine in lab experiments is its potential as a new drug candidate for the treatment of various inflammatory conditions and cancer. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated before its use in humans.
将来の方向性
There are several future directions for the research on 3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine. One of the main directions is the evaluation of its potential as a new drug candidate for the treatment of various inflammatory conditions and cancer. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets. Additionally, more research is needed to evaluate the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, the development of new synthesis methods for this compound may also be an interesting area for future research.
Conclusion:
In conclusion, 3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential as a new drug candidate for the treatment of various inflammatory conditions and cancer. Moreover, this compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions. However, further studies are needed to elucidate the exact mechanism of action of this compound and to evaluate its safety and toxicity before its use in humans.
合成法
There are several methods for synthesizing 3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine, but the most common one involves the reaction of 4-fluorophenylacetic acid with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain the desired compound. Other methods involve the use of different starting materials and reagents.
科学的研究の応用
3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions. Moreover, this compound has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3/c1-4-6-7-16(13-8-10-14(18)11-9-13)19-17-12-21(3)20-15(17)5-2/h8-12,16,19H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJFNTAAUDHOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)F)NC2=CN(N=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)







![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)